molecular formula C18H19ClN6O2 B2536758 1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 1005293-33-3

1-[(4-chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B2536758
CAS No.: 1005293-33-3
M. Wt: 386.84
InChI Key: KVQGASVFBCNAEU-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea-based compound featuring a 4-chlorobenzyl group and a tetrazole ring substituted with a 4-ethoxyphenyl moiety. The urea scaffold serves as a central pharmacophore, while the tetrazole ring and aryl substituents modulate physicochemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-2-27-16-9-7-15(8-10-16)25-17(22-23-24-25)12-21-18(26)20-11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGASVFBCNAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorophenyl vs. Chlorophenyl Derivatives

  • Fluorine’s electronegativity may improve metabolic stability by resisting oxidative degradation .
  • Target Compound
    • Estimated Molecular Formula: C₂₃H₂₁ClN₆O₂; Molecular Weight: ~472.90
    • The 4-chlorophenyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Ethoxyphenyl vs. Methoxyphenyl Derivatives

Heterocyclic Ring Variations

Tetrazole vs. Thiazole

  • Compound 2k (1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea)
    • Molecular Formula: C₃₇H₃₄Cl₂FN₇O₄S; Molecular Weight: 762.2
    • Thiazole rings introduce sulfur, which may enhance π-stacking interactions. However, the bulky structure reduces synthetic yield (73.3%) compared to simpler tetrazole derivatives .

Tetrazole vs. Thiadiazole

Urea Linkage Modifications

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Yield/Solubility
Target Compound C₂₃H₂₁ClN₆O₂ ~472.90 4-Cl, 4-OEt Tetrazole N/A
BF05596 C₁₇H₁₇FN₆O₂ 356.35 4-F, 4-OEt Tetrazole Commercial availability
Compound 2k C₃₇H₃₄Cl₂FN₇O₄S 762.2 3-Cl-4-F, thiazole Thiazole 73.3% yield, m.p. 194–195°C
SI98 C₁₇H₁₄F₃N₅O₂ 397.33 4-CF₃, 4-OCH₃ Pyrazole Synthesized in THF

Research Findings and Implications

  • Tetrazole vs. Other Heterocycles : Tetrazoles (e.g., BF05596) exhibit superior metabolic stability compared to thiadiazoles but may require protection from light due to photosensitivity .
  • Substituent Effects : Chlorophenyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while ethoxy groups improve solubility in polar solvents .
  • Synthetic Yields : Urea derivatives with simpler substituents (e.g., BF05596) are more synthetically accessible (commercial availability) than multi-heterocyclic analogs like Compound 2k (73.3% yield) .

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